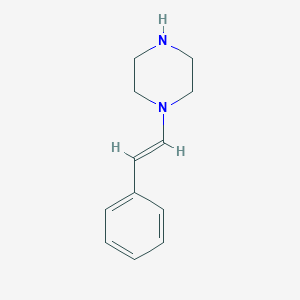
Piperazine, 1-(2-phenylethenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-phenylethenyl)-(9CI) is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound 1-(2-phenylethenyl) piperazine is characterized by the presence of a phenylethenyl group attached to the nitrogen atom of the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethenyl) piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with styrene oxide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Another synthetic route involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the phosphorus ylide is generated from a phosphonium salt and a strong base, and it reacts with an appropriate aldehyde to form the 1-(2-phenylethenyl) piperazine.
Industrial Production Methods
Industrial production of 1-(2-phenylethenyl) piperazine may involve large-scale reactions using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-phenylethenyl) piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce saturated piperazine derivatives. Substitution reactions can introduce various functional groups onto the phenylethenyl moiety.
Wissenschaftliche Forschungsanwendungen
1-(2-phenylethenyl) piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-phenylethenyl) piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-phenylethenyl) piperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the phenylethenyl group.
1-(2-phenylethyl) piperazine: A similar compound with a phenylethyl group instead of a phenylethenyl group.
1-(2-phenylethenyl) pyrrolidine: A related compound with a pyrrolidine ring instead of a piperazine ring.
The uniqueness of 1-(2-phenylethenyl) piperazine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-[(E)-2-phenylethenyl]piperazine |
InChI |
InChI=1S/C12H16N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-6,9,13H,7-8,10-11H2/b9-6+ |
InChI-Schlüssel |
ZTPDAUHKSFYRGR-RMKNXTFCSA-N |
Isomerische SMILES |
C1CN(CCN1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CCN1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


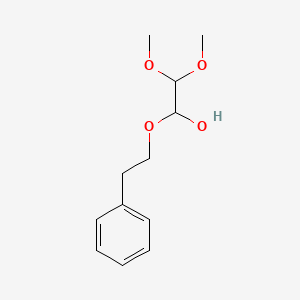
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)
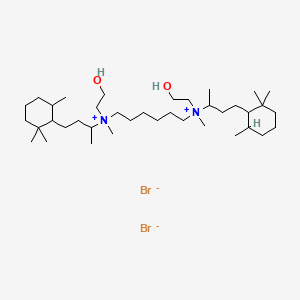


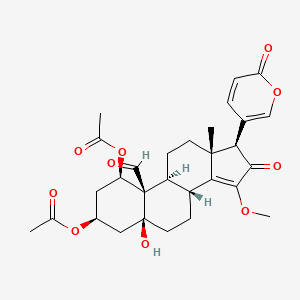
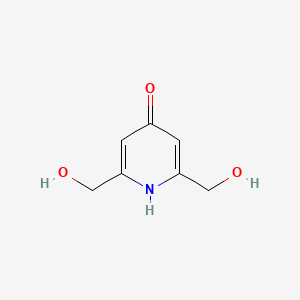

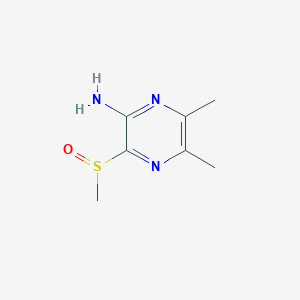
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
